molecular formula C14H25NO5 B4982231 dimethyl 4-(acetylamino)decanedioate

dimethyl 4-(acetylamino)decanedioate

Cat. No. B4982231
M. Wt: 287.35 g/mol
InChI Key: UPONBDXVPDMQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(acetylamino)decanedioate, also known as DADAO, is a molecule that has been widely used in scientific research due to its unique properties. This molecule is a derivative of decanedioic acid and contains an acetylamino group, making it an amide. DADAO has been used in various scientific studies due to its ability to mimic the behavior of biological molecules, making it an important tool in biochemical research.

Mechanism of Action

Dimethyl 4-(acetylamino)decanedioate works by mimicking the behavior of biological molecules, such as amino acids and peptides. It can interact with enzymes and other proteins in a similar manner, allowing researchers to study the mechanisms of these interactions in detail. Additionally, dimethyl 4-(acetylamino)decanedioate can be used to study the binding affinity of proteins to ligands, providing valuable insights into the structure and function of these molecules.
Biochemical and Physiological Effects:
dimethyl 4-(acetylamino)decanedioate does not have any known biochemical or physiological effects on its own. However, it has been used as a tool to study the effects of other molecules on biological systems. For example, dimethyl 4-(acetylamino)decanedioate has been used as a substrate for enzymes to study the effects of enzyme inhibitors on enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 4-(acetylamino)decanedioate in lab experiments is its ability to mimic the behavior of biological molecules. This allows researchers to study the mechanisms of biological processes in a controlled environment. Additionally, dimethyl 4-(acetylamino)decanedioate is relatively easy to synthesize and purify, making it a cost-effective option for many experiments.
One limitation of using dimethyl 4-(acetylamino)decanedioate is that it is not a perfect mimic of biological molecules. While it can interact with enzymes and other proteins in a similar manner, there may be subtle differences in the interactions that could affect the results of experiments. Additionally, dimethyl 4-(acetylamino)decanedioate may not be suitable for all types of experiments, as its properties may not be relevant to certain biological processes.

Future Directions

There are many potential future directions for research involving dimethyl 4-(acetylamino)decanedioate. One area of interest is the development of new enzyme inhibitors and other drugs based on the structure of dimethyl 4-(acetylamino)decanedioate. Additionally, dimethyl 4-(acetylamino)decanedioate could be used as a tool for studying the effects of environmental toxins on biological systems. Finally, researchers could explore the use of dimethyl 4-(acetylamino)decanedioate in the development of new imaging techniques for studying biological processes in real-time.

Synthesis Methods

Dimethyl 4-(acetylamino)decanedioate can be synthesized through a simple reaction between decanedioic acid and acetic anhydride in the presence of a catalyst. The reaction results in the formation of dimethyl 4-(acetylamino)decanedioate as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

Dimethyl 4-(acetylamino)decanedioate has been used in various scientific studies due to its ability to mimic the behavior of biological molecules. It has been used as a substrate for enzymes, as well as a model for studying protein-ligand interactions. dimethyl 4-(acetylamino)decanedioate has also been used as a building block for the synthesis of other molecules, such as peptides and amino acids.

properties

IUPAC Name

dimethyl 4-acetamidodecanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPONBDXVPDMQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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